SC66
Overview
Description
It is a steroid metabolite that can be measured in urine to indirectly assess progesterone levels in the body . This compound plays a significant role in various biological processes and is often used as a biomarker in medical diagnostics.
Mechanism of Action
Target of Action
SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .
Pharmacokinetics
ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.
Result of Action
This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .
Biochemical Analysis
Biochemical Properties
SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .
Metabolic Pathways
This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can inhibit the EMT process in vivo .
Subcellular Localization
Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanediol can be synthesized through the reduction of progesterone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of pregnanediol involves the extraction of the compound from the urine of pregnant women, where it is found in significant quantities. The extraction process includes purification steps such as crystallization from ethanol or acetone and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
Pregnanediol undergoes various chemical reactions, including:
Oxidation: Pregnanediol can be oxidized to form progesterone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of pregnanediol can lead to the formation of other steroid metabolites.
Substitution: Hydroxyl groups in pregnanediol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Progesterone: Formed through oxidation of pregnanediol.
Other Steroid Metabolites: Formed through further reduction or substitution reactions.
Scientific Research Applications
Pregnanediol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Serves as a biomarker for progesterone levels, aiding in the study of reproductive health and ovarian activity.
Medicine: Utilized in diagnostic tests to assess progesterone levels in pregnant women and to monitor the functionality of the corpus luteum.
Industry: Employed in the production of steroid-based pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Allopregnanediol (5α-pregnane-3α,20α-diol): An isomer of pregnanediol that acts as a neurosteroid and modulates GABA receptors.
5α-Dihydroprogesterone (5α-pregnane-3,20-dione): An endogenous progestogen and neurosteroid synthesized from progesterone.
Pregnane-3,20-diol, (3α,5β): Another stereoisomer of pregnanediol.
Uniqueness
Pregnanediol is unique in its role as a biomarker for progesterone levels. Unlike its isomers, which may have distinct biological activities, pregnanediol primarily serves as an indicator of progesterone metabolism and ovarian function .
Properties
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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